molecular formula C21H25NO4S B11684207 Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate

Cat. No.: B11684207
M. Wt: 387.5 g/mol
InChI Key: KBEZNVRFFHJSOH-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and a tert-butylbenzoyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by the introduction of the tert-butylbenzoyl group through an amide bond formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbonyl groups may produce corresponding alcohols .

Scientific Research Applications

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate exerts its effects involves interactions with specific molecular targets. The thiophene ring and the tert-butylbenzoyl amide group are key functional groups that interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-acetyl-4-amino-2-(tert-butylamino)-3-thiophenecarboxylate
  • Ethyl 5-acetyl-2-{[(2-isopropylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate
  • Ethyl 5-acetyl-4-methyl-2-{2,2,2-trichloro-1-(isobutyrylamino)ethyl}amino-3-thiophenecarboxylate

Uniqueness

Ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

ethyl 5-acetyl-2-[(4-tert-butylbenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H25NO4S/c1-7-26-20(25)16-12(2)17(13(3)23)27-19(16)22-18(24)14-8-10-15(11-9-14)21(4,5)6/h8-11H,7H2,1-6H3,(H,22,24)

InChI Key

KBEZNVRFFHJSOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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